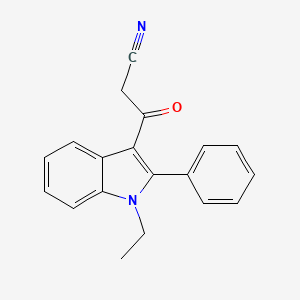

3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(1-ethyl-2-phenylindol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-2-21-16-11-7-6-10-15(16)18(17(22)12-13-20)19(21)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBCWBZOKBZEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 1-ethyl-2-phenyl-1H-indole with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or alkyl halides are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Core Structural Variations

The table below summarizes key structural differences between the target compound and its analogs:

Comparison with Analog Syntheses

- Unsubstituted Analogs: Prepared via direct electrophilic substitution of indole with cyanoacetic acid in acetic anhydride .

- Methoxy/Bromo Derivatives: Require pre-functionalized indoles (e.g., 5-methoxyindole) before cyanoacetylation .

- Hydrazone Derivatives : Condensation of β-ketonitriles with diazonium salts, as demonstrated for 3-(1-methylindol-3-yl)-3-oxopropanenitrile .

Antifungal and Anticancer Activity

- Target Compound : Structural bulkiness may improve binding to fungal cytochrome P450 enzymes or cancer-related kinases, though specific data are lacking.

- 3-(3-Methylindol-2-yl)-3-oxopropanenitrile Derivatives : Exhibit potent antifungal activity (IC₅₀ = 2–8 µg/mL against Candida spp.) due to methyl group-enhanced membrane penetration .

- Pyranyl Indole Derivatives : Show anticancer activity (e.g., 3-pyranyl indoles with IC₅₀ = 12–25 µM against MCF-7 cells) .

Biological Activity

3-(1-Ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features an indole moiety, which is known for its diverse biological activities. The presence of the cyano group and the ketone functionality enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives, including this compound. A significant investigation into similar compounds indicated that they exhibit cytotoxic effects against various cancer cell lines, including H460, A549, HT-29, and SMMC-7721. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | A549 | TBD | Apoptosis induction |

| 9H-pyrimido[4,5-b]indole derivative | H460 | 480 | GSK-3β inhibition |

| Indole-based compound | HT-29 | 360 | Cell cycle arrest |

Neuroprotective Properties

The neuroprotective effects of indole derivatives have been documented in several studies. These compounds have shown minimal cytotoxicity while providing protection against neurodegenerative processes. The mechanisms involve modulation of signaling pathways associated with oxidative stress and inflammation .

Anti-inflammatory Activity

Indole compounds are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines, thus alleviating conditions such as arthritis and other inflammatory diseases. The specific activity of this compound in this context remains to be fully elucidated but is supported by the broader class of indole derivatives .

Case Studies

A notable study involved the synthesis and evaluation of various indole-based compounds, including this compound. The results demonstrated significant anticancer activity against multiple cell lines with a focus on apoptosis as a primary mechanism. The study also highlighted the importance of structural modifications in enhancing biological potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.